Methyl 4-methoxy-1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-7-11(13(14)16-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMSRWVZFWKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679842 | |
| Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-64-0 | |
| Record name | Methyl 4-methoxy-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of Methyl 4-methoxy-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for Methyl 4-methoxy-1-naphthoate, a valuable building block in organic synthesis. This document details a feasible two-step synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Chemical Structure
This compound is an aromatic ester with the following structural characteristics:
-
Chemical Formula: C₁₃H₁₂O₃
-
Molecular Weight: 216.23 g/mol
-
CAS Number: 13041-64-0[1]
-
Systematic Name: Methyl 4-methoxynaphthalene-1-carboxylate
The structure consists of a naphthalene ring system substituted with a methoxy group at the 4-position and a methyl ester group at the 1-position.
SMILES Notation: O=C(OC)C1=C2C=CC=CC2=C(OC)C=C1[1]
Recommended Synthetic Pathway
A reliable two-step synthesis for this compound has been devised, commencing with the bromination of 1-methoxynaphthalene to yield the key intermediate, 1-bromo-4-methoxynaphthalene. This intermediate subsequently undergoes a Grignard reaction followed by esterification to produce the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-bromo-4-methoxynaphthalene
This procedure details the bromination of 1-methoxynaphthalene using N-bromosuccinimide (NBS).[2]
Experimental Workflow:
Caption: Workflow for the synthesis of 1-bromo-4-methoxynaphthalene.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |
| 1-methoxynaphthalene | 158.20 | 100 | 0.63 | 1 |
| N-bromosuccinimide (NBS) | 177.98 | 260 | 1.46 | 2.3 |
| Product: | ||||
| 1-bromo-4-methoxynaphthalene | 237.09 | ~127 | ~0.54 | - |
Note: Product amount is estimated based on a reported 85% yield.[2]
Step 2: Synthesis of this compound
This two-part procedure involves the formation of a Grignard reagent from 1-bromo-4-methoxynaphthalene and its subsequent carboxylation, followed by Fischer esterification of the resulting carboxylic acid.
Part A: Synthesis of 4-methoxy-1-naphthoic acid via Grignard Reaction
This protocol is adapted from the synthesis of α-naphthoic acid.
Experimental Workflow:
Caption: Workflow for Grignard reaction and subsequent esterification.
Part B: Fischer Esterification of 4-methoxy-1-naphthoic acid
This is a general procedure for acid-catalyzed esterification.
Quantitative Data (Illustrative):
| Reagent/Product | Molecular Weight ( g/mol ) | Example Amount | Moles (mmol) | Molar Ratio |
| 4-methoxy-1-naphthoic acid | 202.21 | 1.0 g | 4.94 | 1 |
| Methanol | 32.04 | 10 mL | ~247 | ~50 (large excess) |
| Concentrated Sulfuric Acid (catalyst) | 98.08 | ~0.1 mL | - | Catalytic |
| Product: | ||||
| This compound | 216.23 | - | - | - |
Note: Yields for Grignard reactions and Fischer esterifications can vary significantly based on reaction conditions and scale.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 1-methoxynaphthalene followed by a Grignard reaction and Fischer esterification. The provided protocols and data serve as a foundational guide for the laboratory-scale preparation of this compound, which is of interest to researchers in medicinal chemistry and materials science. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard reaction, is critical for achieving optimal yields.
References
Unveiling the Spectroscopic Signature of Methyl 4-methoxy-1-naphthoate: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 4-methoxy-1-naphthoate, a key organic intermediate.
This document summarizes the available spectroscopic data in clearly structured tables, offering a valuable resource for the identification and characterization of this compound. Furthermore, it outlines the general experimental protocols typically employed to acquire such data, ensuring reproducibility and accurate interpretation.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | Doublet | 1H | Aromatic H |
| ~7.9-7.7 | Doublet | 1H | Aromatic H |
| ~7.6-7.4 | Multiplet | 2H | Aromatic H |
| ~7.0-6.8 | Doublet | 1H | Aromatic H |
| ~4.0 | Singlet | 3H | -OCH₃ (methoxy) |
| ~3.9 | Singlet | 3H | -COOCH₃ (ester) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~158 | Aromatic C-O |
| ~135-120 | Aromatic C |
| ~105 | Aromatic C |
| ~56 | -OCH₃ (methoxy) |
| ~52 | -COOCH₃ (ester) |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1100 | Strong | C-O stretch (ether) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 216.0786 | [M]⁺ (Molecular Ion for C₁₂H₁₀O₃) |
| 185 | [M - OCH₃]⁺ |
| 157 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters and sample preparation details may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation. For direct analysis, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Unveiling the Biological Potential of Methyl 4-methoxy-1-naphthoate: A Technical Guide for Researchers
Disclaimer: This document provides a prospective analysis of the potential biological activities of Methyl 4-methoxy-1-naphthoate. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in publicly available scientific literature. The information presented herein is extrapolated from studies on structurally related compounds, including naphthoic acid esters, methoxynaphthalene derivatives, and naphthoquinones. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into plausible therapeutic applications and detailed methodologies for future investigation.
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Derivatives of naphthalene have been successfully developed as therapeutic agents for a range of conditions. Given the structural features of this compound, which include a naphthalene core, a methoxy group, and a methyl ester, it is plausible that this compound may exhibit significant biological effects. This guide will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound, drawing parallels from analogous chemical structures.
Potential Anticancer and Cytotoxic Activity
Derivatives of naphthalene, particularly those containing methoxy and ester functionalities, have demonstrated notable anticancer properties. For instance, certain 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities, showing promising inhibitory effects against cancer cell lines.[1] The mechanism of action for many naphthalene-based anticancer agents involves the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells.[2][3][4]
Postulated Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Based on the activities of related compounds, this compound could potentially exert anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many anticancer compounds, including some natural products with naphthalene-like structures, trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[5][6][7][8] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and eventual cell dismantling.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety, which can be structurally related to some naphthalenes, is known to induce ROS production.[2][9][10] Elevated ROS levels can disrupt cellular redox balance, damage cellular components like DNA and proteins, and activate stress-induced signaling pathways like the JNK and p38 MAPK pathways, ultimately leading to apoptosis.[2][3][4]
-
Cell Cycle Arrest: Some naphthalene derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth.[2]
Quantitative Data for Structurally Related Compounds
While no specific IC50 values are available for this compound, the following table presents data for related naphthalene and naphthoquinone derivatives to provide a reference for potential potency.
| Compound/Derivative | Cell Line | Activity | IC50 Value (µM) | Reference |
| Naphthoquinone Derivative (CNFD) | MCF-7 (Breast Cancer) | Cytotoxic | 3.06 (24h), 0.98 (48h) | [3] |
| 6-Methoxynaphthalene Derivatives | HCT-116 (Colon Cancer) | Antiproliferative | Promising inhibitory activity | |
| 2-Hydroxymethyl-1-naphthol diacetate | Human Carcinoma Cell Lines | Cytotoxic | < 4 µg/mL | [11] |
Experimental Protocols for Anticancer Activity Screening
To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay is recommended.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.[12][14]
Detailed Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[13][15]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[13][14][16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Visualizing Potential Signaling Pathways
Caption: A general experimental workflow for assessing the cytotoxicity of a novel compound.
Caption: A hypothetical signaling pathway for ROS-mediated apoptosis potentially induced by this compound.
Potential Antimicrobial Activity
Naphthoic acid and its derivatives have been screened for antibacterial activity and have shown notable effects against both Gram-positive and Gram-negative bacteria.[17] Additionally, various ester and ether derivatives of 1-naphthol have been synthesized and evaluated for their antimicrobial properties, with some derivatives showing enhanced activity compared to the parent molecule.[18] This suggests that this compound, as a naphthoic acid ester, could possess antimicrobial properties.
Quantitative Data for Structurally Related Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some naphthoic acid derivatives against common bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Lanthanum complex of a naphthoic acid derivative | E. coli | 62.5 | [17] |
| Lanthanum complex of a naphthoic acid derivative | S. aureus | >62.5 | [17] |
| Naphtho[12][19]triazol-thiadiazin Derivatives | S. aureus | 200-400 | [20] |
| Naphtho[12][19]triazol-thiadiazin Derivatives | E. coli | 250 | [20] |
Experimental Protocol for Antimicrobial Screening
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[21][22]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[21]
Detailed Protocol:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli). Transfer the colonies to a tube with sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[21]
-
Inoculation: Dilute the standardized bacterial suspension in broth to the final inoculum density (typically 5 x 10⁵ CFU/mL). Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[23]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[23][24]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]
Potential Anti-inflammatory Activity
Some naphthalene derivatives have been investigated for their anti-inflammatory properties.[19][25][26] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Postulated Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Inflammation is a complex biological response, and a key event is the production of pro-inflammatory mediators by immune cells like macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. A potential anti-inflammatory compound would inhibit this LPS-induced NO production.
Experimental Protocol for Anti-inflammatory Screening
The Griess assay is a widely used method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[27][28]
Principle: This assay relies on a diazotization reaction where nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at 540 nm.[29]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[27]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.[27]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.[28]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with the Griess reagent.[28]
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can then be determined by comparing the treated groups to the LPS-stimulated control group.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive framework for initiating the investigation of this compound. The detailed experimental protocols for in vitro screening assays, along with the summarized data from structurally related molecules, offer a solid starting point for researchers. Future studies should focus on synthesizing this compound and systematically evaluating its activity in the described assays. Positive hits in these initial screens would warrant further investigation into the specific molecular mechanisms of action, in vivo efficacy, and toxicological profiles to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 8. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
- 19. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 21. benchchem.com [benchchem.com]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. mjas.analis.com.my [mjas.analis.com.my]
- 29. nwlifescience.com [nwlifescience.com]
The Emergence of Methyl 4-methoxy-1-naphthoate as a Versatile Precursor for Advanced Fluorescent Probes
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the dynamic fields of biomedical research and drug discovery, fluorescent probes have become indispensable tools for visualizing and quantifying biological processes at the molecular level. The rational design of these probes often hinges on the selection of a suitable fluorophore precursor—a foundational scaffold that can be chemically modified to create sensors for specific analytes or cellular environments. Methyl 4-methoxy-1-naphthoate is emerging as a precursor of significant interest, offering a unique combination of intrinsic photophysical properties and versatile chemical handles for the synthesis of a new generation of sophisticated fluorescent probes. This technical guide provides an in-depth exploration of this compound as a fluorescent probe precursor, detailing its conversion into active probes, relevant experimental protocols, and the underlying principles of its application.
Core Concepts: From Precursor to Probe
The utility of this compound as a fluorescent probe precursor is rooted in its naphthalene core, a well-established fluorophore, and the presence of two key functional groups: a methyl ester and a methoxy group. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield of the naphthalene system. The methyl ester, while not reactive in itself, provides a convenient starting point for chemical derivatization.
The primary strategy for converting this compound into a functional fluorescent probe involves a two-step process:
-
Activation of the Carboxylic Acid Moiety: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid. This transformation is crucial as it introduces a reactive carboxyl group that can be readily coupled with other molecules.
-
Coupling with a Recognition/Modulation Unit: The resulting 4-methoxy-1-naphthoic acid can then be coupled with a variety of molecules, such as amines or hydrazines, to introduce a specific recognition element for a target analyte or a group that modulates the fluorescence output in response to environmental changes.
This modular approach allows for the creation of a diverse library of fluorescent probes from a single, readily available precursor.
Physicochemical Properties of the Precursor and its Key Derivative
A clear understanding of the physical and chemical properties of the precursor and its activated form is essential for their effective use in probe synthesis.
| Property | This compound | 4-Methoxy-1-naphthoic acid |
| Molecular Formula | C₁₃H₁₂O₃ | C₁₂H₁₀O₃ |
| Molecular Weight | 216.23 g/mol | 202.21 g/mol |
| CAS Number | 13041-64-0 | 13041-62-8 |
| Appearance | Not specified | Solid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis of fluorescent probes. The following sections provide methodologies for the key transformations of this compound.
Protocol 1: Hydrolysis of this compound to 4-Methoxy-1-naphthoic Acid
This procedure is adapted from the well-established hydrolysis of methyl benzoates and is expected to proceed with high efficiency.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add a 2 M aqueous solution of sodium hydroxide to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker and carefully acidify with concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3).
-
A precipitate of 4-methoxy-1-naphthoic acid should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified 4-methoxy-1-naphthoic acid under vacuum.
Protocol 2: Synthesis of 4-Methoxy-1-naphthoyl Hydrazide
This protocol describes the conversion of the carboxylic acid to a hydrazide, a versatile intermediate for creating hydrazone-based fluorescent probes. This procedure is based on the synthesis of 4-methoxybenzoylhydrazide from its corresponding methyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine this compound and methanol.
-
Add hydrazine hydrate to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 6 hours.
-
After cooling, the product, 4-methoxy-1-naphthoyl hydrazide, is expected to crystallize out of the solution.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
The product can be further purified by recrystallization from methanol if necessary.
Protocol 3: Synthesis of a Hydrazone-Based Fluorescent Probe
This general procedure illustrates the final step in creating a fluorescent probe by condensing the hydrazide with an aldehyde.
Materials:
-
4-Methoxy-1-naphthoyl hydrazide
-
Aldehyde of choice (e.g., salicylaldehyde for a potential metal ion sensor)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Catalytic amount of acetic acid (optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 4-methoxy-1-naphthoyl hydrazide in methanol or ethanol in a round-bottom flask.
-
Add the selected aldehyde to the solution (typically in a 1:1 molar ratio).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Upon cooling, the hydrazone product is expected to precipitate.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The final probe can be purified by recrystallization from a suitable solvent system.
Visualizing the Synthesis and Logic
To better illustrate the workflow and the relationships between the precursor and its derivatives, the following diagrams are provided.
Caption: Synthetic pathway from this compound to a hydrazone probe.
Applications and Future Directions
While the direct application of fluorescent probes derived from this compound is an area of ongoing research, the structural motifs that can be generated suggest a wide range of potential uses. The 4-methoxy-naphthalene core is known to exhibit environmentally sensitive fluorescence, making it suitable for developing probes that report on changes in solvent polarity or binding to macromolecules.
The introduction of a hydrazone linkage opens up possibilities for creating "chemosensors" where the binding of a specific analyte, such as a metal ion or a reactive oxygen species, can modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For instance, the incorporation of a salicylaldehyde moiety, as suggested in Protocol 3, could lead to a probe for detecting metal ions like Zn²⁺ or Al³⁺.
Furthermore, the principles of rational design can be applied to tailor the properties of the final probe. For example, the choice of aldehyde in the final condensation step can be used to tune the emission wavelength, Stokes shift, and quantum yield of the probe.
Conclusion
This compound represents a promising and versatile precursor for the development of novel fluorescent probes. Its straightforward conversion to key reactive intermediates like 4-methoxy-1-naphthoic acid and 4-methoxy-1-naphthoyl hydrazide provides a robust platform for synthetic chemists to explore a wide range of probe designs. The inherent fluorescence of the 4-methoxy-naphthalene scaffold, coupled with the potential for creating analyte-responsive systems, positions this precursor as a valuable tool for advancing research in chemical biology, diagnostics, and drug development. Further exploration into the photophysical properties and biological applications of probes derived from this precursor is warranted and expected to yield exciting new tools for scientific discovery.
An In-depth Technical Guide to Methyl 4-methoxy-1-naphthoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxy-1-naphthoate and its derivatives represent a class of naphthalene-based compounds with significant potential in medicinal chemistry. The inherent structural features of the naphthoic acid backbone, combined with the electronic influence of the methoxy group, provide a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of various derivatives of this compound, with a primary focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and explorations of relevant signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
Naphthalene and its derivatives have long been a source of inspiration for the design of new bioactive molecules. The rigid, aromatic core of naphthalene provides a platform for the strategic placement of functional groups to modulate pharmacological activity. Among these, naphthoic acid esters and amides have garnered considerable attention due to their diverse biological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.
This compound, as a specific scaffold, offers unique electronic and steric properties. The methoxy group at the 4-position can influence the molecule's interaction with biological targets through hydrogen bonding and dipole interactions, while the ester or corresponding amide at the 1-position serves as a key point for derivatization to enhance potency and selectivity. This guide will explore the chemical space around this core structure, highlighting promising avenues for therapeutic intervention.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core can be broadly categorized into modifications of the ester group and substitutions on the naphthalene ring.
Amide and Hydrazide Derivatives
A common and effective strategy for derivatization involves the conversion of the methyl ester to amides and hydrazides. This is typically achieved by reacting this compound with a variety of amines or hydrazine.
Experimental Protocol: General Synthesis of 4-methoxy-1-naphthamide Derivatives
-
Ester to Carboxylic Acid (Optional but often preferred for amide coupling): Saponify this compound using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran. Acidify the reaction mixture to precipitate 4-methoxy-1-naphthoic acid.
-
Amide Coupling: To a solution of 4-methoxy-1-naphthoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).
-
Add the desired primary or secondary amine to the reaction mixture.
-
The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up involves washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification by column chromatography or recrystallization.
A variety of substituted anilines, benzylamines, and other aliphatic and heterocyclic amines can be employed to generate a library of N-substituted 4-methoxy-1-naphthamide derivatives.
Naphthalen-1-yloxyacetamide Derivatives
An alternative approach involves utilizing the related 1-naphthol scaffold to create naphthalen-1-yloxyacetamide derivatives, which can then be further modified.
Experimental Protocol: Synthesis of Naphthalen-1-yloxyacetamide-tethered Acrylamide Conjugates [1][2]
-
Synthesis of Naphthalene-1-yloxyacetohydrazide: React 1-naphthol with an appropriate haloacetylating agent to form an ester, which is then reacted with hydrazine hydrate to yield the hydrazide intermediate.
-
Condensation with Acrylate Esters: The naphthalene-1-yloxyacetohydrazide is then reacted with various ethyl 2,3-disubstituted acrylate esters in the presence of a base like sodium acetate in ethanol to afford the final acrylamide conjugates.[1][2]
Biological Activities and Potential Uses
Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases.
Anticancer Activity
Several studies on related naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
3.1.1. Naphthalen-1-yloxyacetamide Derivatives
A series of naphthalen-1-yloxyacetamide-tethered 2,3-disubstituted acrylamide conjugates have been synthesized and evaluated for their anti-proliferative activity against the MCF-7 breast cancer cell line.[1][2]
Table 1: Cytotoxicity of Naphthalen-1-yloxyacetamide Acrylamide Conjugates against MCF-7 Cells [1]
| Compound | Substituents on Acrylamide Moiety | IC₅₀ (µM)[1] |
| 5c | 2-phenyl-3-(4-methoxyphenyl) | 7.39 |
| 5d | 2-phenyl-3-(4-methoxyphenyl) | 2.33 |
| 5e | 2-phenyl-3-(4-hydroxyphenyl) | 3.03 |
| Doxorubicin | (Reference Drug) | 6.89 |
| Tamoxifen | (Reference Drug) | 12.50 |
Data presented as the mean of three independent experiments.
The most potent compound, 5d , demonstrated an IC₅₀ value of 2.33 µM against MCF-7 cells.[1] Further investigation into its mechanism of action revealed that it induces cell cycle arrest in the G1 phase and promotes apoptosis.[2][3] This apoptotic induction was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase 9.[2][3]
3.1.2. Naphthoquinone Amides
Novel naphthoquinone aromatic amides synthesized from 1-hydroxy-2-naphthoic acid have also been evaluated for their anticancer activity.[4] While not direct derivatives of this compound, their structural similarity and potent activity provide valuable insights. For instance, certain benzamide and naphthamide derivatives showed potent inhibition against NCI-H187 and KB cancer cell lines.[4] Some of these compounds were also found to inhibit human topoisomerase IIα, a key enzyme in DNA replication and a validated cancer drug target.[4]
Anti-inflammatory Activity
The naphthalene scaffold is also present in compounds with significant anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways.
3.2.1. Methyl-1-hydroxy-2-naphthoate
A structurally related compound, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to possess potent anti-inflammatory effects.[5] MHNA significantly inhibited the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[5]
The anti-inflammatory effects of MHNA were attributed to its ability to suppress the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[5]
Signaling Pathways
The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Apoptosis and Cell Cycle Regulation in Cancer
As demonstrated by naphthalen-1-yloxyacetamide derivatives, a key mechanism of their anticancer effect is the induction of apoptosis and cell cycle arrest.
Caption: Apoptosis induction by naphthalen-1-yloxyacetamide derivatives.
NF-κB and MAPK Signaling in Inflammation
The anti-inflammatory effects of related naphthoate derivatives are mediated by the inhibition of pro-inflammatory signaling cascades.
Caption: Inhibition of NF-κB and MAPK pathways by naphthoate derivatives.
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies specifically on this compound derivatives are limited in the public domain, preliminary insights can be drawn from related compound series.
-
For Anticancer Activity: In the naphthalen-1-yloxyacetamide series, the presence of a 4-methoxyphenyl group on the acrylamide moiety (as in compound 5d ) was found to be crucial for potent cytotoxicity against MCF-7 cells.[1]
-
For Anti-inflammatory Activity: The substitution pattern on the naphthalene ring significantly influences activity. For instance, in a study of hydroxyl/carboxy-substituted naphthoic acids, 1,4-dihydroxy-2-naphthoic acid was a potent activator of the Aryl Hydrocarbon Receptor (AhR), a regulator of inflammatory responses, while methylation of the hydroxyl groups (as in 1,4-dimethoxy-2-naphthoic acid) resulted in a loss of this activity. This suggests that the free hydroxyl groups are important for this particular biological effect.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions on both the naphthalene ring and at the ester/amide position to establish a comprehensive SAR.
-
Broader Biological Screening: Evaluation of these new derivatives against a wider panel of cancer cell lines and in various models of inflammation to identify lead compounds with improved potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent derivatives to understand their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
Conclusion
This technical guide has provided an overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the this compound core. The available data, particularly on related naphthalene structures, highlight the potential of this compound class as a source of new anticancer and anti-inflammatory agents. The detailed experimental protocols and insights into relevant signaling pathways are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. Further exploration of this promising chemical scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Purification of Methyl 4-methoxy-1-naphthoate by Column Chromatography
This document provides a detailed protocol for the purification of Methyl 4-methoxy-1-naphthoate using silica gel column chromatography. This technique is widely applicable in synthetic chemistry for the isolation of target compounds from reaction mixtures.
Introduction
This compound is an aromatic ester, and its purification is often a critical step following its synthesis to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a versatile and commonly used method for such purifications.[1][2][3] The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it.[2][3] For compounds of intermediate polarity like this compound, silica gel is a suitable stationary phase, and a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is effective.[4][5]
Data Presentation
The efficiency of a column chromatography separation is highly dependent on the chosen solvent system. The ideal solvent system should provide a good separation of the target compound from impurities, which is typically assessed by thin-layer chromatography (TLC) beforehand. The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6] For effective separation by column chromatography, the target compound should have an Rf value ideally between 0.2 and 0.4 in the chosen TLC solvent system.[4]
Table 1: Typical TLC Data for Solvent System Optimization
| Solvent System (Ethyl Acetate:Hexane, v/v) | Rf of this compound (Expected) | Observations |
| 1:9 | ~0.1 | Low mobility, indicates the solvent is not polar enough. |
| 1:4 | ~0.3 | Good mobility, suitable for column chromatography. |
| 1:1 | ~0.6 | High mobility, may result in poor separation from less polar impurities. |
| 3:2 | ~0.8 | Very high mobility, likely to co-elute with other components. |
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Diameter: 2-4 cm, Length: 30-50 cm (for gram-scale purification) |
| Mobile Phase (Eluent) | Gradient elution: starting with Hexane, gradually increasing the polarity with Ethyl Acetate (e.g., from 100% Hexane to 20% Ethyl Acetate in Hexane). |
| Sample Loading | Dry loading or wet loading in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). |
| Fraction Size | 10-20 mL per fraction, depending on column size and flow rate. |
| Monitoring | Thin-Layer Chromatography (TLC) analysis of collected fractions. |
Experimental Protocols
3.1. Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel coated)
-
Glass wool or cotton
-
Sand (acid-washed)
-
Chromatography column with stopcock
-
Beakers, flasks, and test tubes for fraction collection
-
TLC developing chamber
-
UV lamp for TLC visualization
3.2. Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare several TLC developing chambers with different solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).[4]
-
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.
-
Place the TLC plate vertically into the developing chamber, ensuring the solvent level is below the baseline.[4]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound. The optimal solvent system is one that gives an Rf value of approximately 0.2-0.4 for the target compound.[4]
3.3. Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[1][2]
-
Add a thin layer (approx. 1-2 cm) of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[1]
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.[1]
-
Continuously add the slurry until the desired column height is reached (typically 20-30 times the weight of the crude sample).[2]
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample and eluent addition.[1]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3.4. Sample Loading
-
Dry Loading (Recommended for samples not readily soluble in the eluent):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Carefully pipette this solution onto the top of the column.
-
3.5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin the elution process. Maintain a constant flow rate.
-
Start collecting the eluent in fractions (e.g., in test tubes or small flasks).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, and so on. This helps to first elute non-polar impurities, followed by the target compound, and finally more polar impurities.[3]
-
Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.
3.6. Analysis of Fractions
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Recrystallization of Methyl 4-methoxy-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of Methyl 4-methoxy-1-naphthoate via recrystallization. Two primary methods are presented: a single-solvent recrystallization using methanol and a two-solvent recrystallization employing an ethyl acetate and hexane system. These protocols are designed to enhance the purity of synthetically derived this compound, a crucial step for its application in research and development.
Introduction
This compound is a chemical intermediate whose purity is critical for the successful synthesis of downstream target molecules in medicinal chemistry and materials science. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount and is guided by the solubility characteristics of the compound . For naphthalene derivatives, alcohols and mixed solvent systems involving a polar solvent and a non-polar anti-solvent are often effective.
Physicochemical Data and Solvent Properties
A summary of the known physical properties of this compound and the properties of the recommended recrystallization solvents are provided below.
| Parameter | This compound | Methanol | Ethyl Acetate | Hexane |
| CAS Number | 13041-64-0 | 67-56-1 | 141-78-6 | 110-54-3 |
| Molecular Formula | C₁₃H₁₂O₃ | CH₄O | C₄H₈O₂ | C₆H₁₄ |
| Molecular Weight | 216.23 g/mol | 32.04 g/mol | 88.11 g/mol | 86.18 g/mol |
| Appearance | Reported as a colorless solid | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | Not specified | 64.7 °C | 77.1 °C | 69 °C |
| Purity (Typical Crude) | ~95% | >99% | >99% | >99% |
| Solubility Profile | Soluble in hot polar organic solvents (e.g., methanol, ethyl acetate), sparingly soluble in cold polar organic solvents, and insoluble in non-polar solvents (e.g., hexane). | Miscible with water and many organic solvents. | Soluble in most organic solvents. | Immiscible with water, miscible with many organic solvents. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Methanol
This protocol is recommended when the crude material has a relatively high purity and the impurities have different solubility profiles in methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. If using a condenser, fit it to the top of the flask. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point indicates high purity.
Protocol 2: Two-Solvent Recrystallization with Ethyl Acetate/Hexane
This method is advantageous when no single solvent provides the ideal solubility characteristics or when dealing with oily impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Inducing Precipitation: While the solution is still hot, add hexane dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-20 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified product as described in Protocol 1.
-
Analysis: Characterize the final product by its melting point and calculate the recovery yield.
Visualized Workflows
Caption: Workflow for single-solvent recrystallization.
Caption: Workflow for two-solvent recrystallization.
Application Notes and Protocols for the Spectral Assignment of Methyl 4-methoxy-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of Methyl 4-methoxy-1-naphthoate. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral assignment.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational methods and serve as a guide for experimental spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.19 | d | 1H | H-8 |
| 8.11 | d | 1H | H-5 |
| 7.64 | d | 1H | H-2 |
| 7.59 | t | 1H | H-7 |
| 7.51 | t | 1H | H-6 |
| 6.91 | d | 1H | H-3 |
| 4.02 | s | 3H | OCH₃ (at C4) |
| 3.98 | s | 3H | OCH₃ (ester) |
Solvent: CDCl₃, Frequency: 400 MHz. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 168.2 | C=O (ester) |
| 157.6 | C-4 |
| 131.8 | C-8a |
| 130.9 | C-1 |
| 128.0 | C-5 |
| 127.2 | C-7 |
| 125.7 | C-4a |
| 124.8 | C-6 |
| 122.5 | C-8 |
| 120.3 | C-2 |
| 102.8 | C-3 |
| 55.6 | OCH₃ (at C4) |
| 52.1 | OCH₃ (ester) |
Solvent: CDCl₃, Frequency: 100 MHz.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (ns): 16 to 32 scans are typically sufficient.
-
Receiver Gain (rg): Adjust automatically.
-
Spectral Width (sw): A sweep width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans (ns): 1024 scans or more, depending on the sample concentration.
-
Receiver Gain (rg): Adjust automatically.
-
Spectral Width (sw): A sweep width of approximately 220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
5. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C NMR spectra to determine their chemical shifts.
Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow from sample preparation to the final assignment of the NMR spectra.
Caption: Workflow for NMR spectral acquisition and assignment.
Application Note: Elucidating the Molecular Structure of Methyl 4-methoxy-1-naphthoate through Mass Spectrometry Fragmentation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-methoxy-1-naphthoate is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for quality control purposes. This application note details the characteristic fragmentation pattern of this compound observed under electron ionization (EI) mass spectrometry. A generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.
Predicted Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound is expected to undergo a series of predictable fragmentation reactions. The molecular ion (M•+) will be observed, and its stability will be influenced by the aromatic naphthyl ring system. The primary fragmentation pathways are anticipated to involve the ester and methoxy functional groups. Aromatic compounds generally show strong molecular ion peaks due to their stable structure.[1]
Key fragmentation processes for esters often involve cleavage of the bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR).[1] For this compound, this would correspond to the loss of the methoxy group from the ester functionality. Additionally, fragmentation of the methoxy group attached to the naphthyl ring is expected.
Table 1: Predicted Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 216 | [C13H12O3]•+ | - | Molecular Ion (M•+) |
| 185 | [C12H9O2]+ | •OCH3 | Loss of the methoxy group from the ester functionality. |
| 201 | [C12H9O3]+ | •CH3 | Loss of a methyl radical from the methoxy group on the ring. |
| 157 | [C11H9O]+ | •OCH3 and CO | Subsequent loss of carbon monoxide from the m/z 185 fragment. |
| 171 | [C11H8O2]•+ | •CH3 and CO | Subsequent loss of carbon monoxide from the m/z 201 fragment. |
| 129 | [C10H9]+ | •OCH3, CO, and CO | Further fragmentation of the naphthyl ring system. |
| 128 | [C10H8]•+ | - | Naphthalene radical cation, a common fragment in naphthyl derivatives. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the formation of the molecular ion. The subsequent fragmentation follows logical pathways involving the ester and methoxy groups, leading to the formation of stable carbocations and radical cations.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This section provides a standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.
-
Ionization Source: Electron Ionization (EI).
-
Inlet System: Gas chromatograph for sample introduction.
2. Sample Preparation
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample to remove any particulate matter.
3. Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
4. Mass Spectrometry (MS) Conditions
-
Ionization Energy: 70 eV.[2]
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Data Acquisition Mode: Full scan.
5. Data Acquisition and Analysis
-
Acquire the mass spectrum for the chromatographic peak corresponding to this compound.
-
Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained fragmentation pattern with the predicted data in Table 1 and the proposed pathway for structural confirmation.
Conclusion
The mass spectrometry fragmentation pattern of this compound provides a reliable fingerprint for its identification. The key fragmentation pathways involve the loss of the ester methoxy group, the aromatic methoxy group, and subsequent decarbonylation events. The provided GC-MS protocol offers a robust method for the analysis of this compound, which is valuable for researchers in organic chemistry and drug development.
References
Application Note: Infrared Spectroscopy of Methyl 4-methoxy-1-naphthoate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This application note provides a detailed guide to the interpretation of the infrared spectrum of Methyl 4-methoxy-1-naphthoate, a key intermediate in various synthetic pathways. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can effectively monitor reaction progress, assess purity, and confirm the identity of this compound.
This compound possesses three key functional groups that give rise to distinct absorption bands in the IR spectrum: an aromatic naphthalene ring, an ester group, and a methoxy group. This document outlines the expected spectral features of each and provides a general protocol for sample analysis.
Predicted Infrared Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Naphthalene Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Stretch | 1600 - 1450 | Medium to Strong | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | |
| Ester | C=O Stretch (conjugated) | 1730 - 1715 | Strong |
| C-O-C Asymmetric Stretch | 1300 - 1250 | Strong | |
| C-O-C Symmetric Stretch | 1150 - 1100 | Strong | |
| Methoxy Group | C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |
| C-O Stretch | 1275 - 1200 | Strong | |
| CH₃ Bending | 1470 - 1440 | Medium |
Experimental Protocol: Obtaining the Infrared Spectrum
This protocol describes the thin film method for obtaining the IR spectrum of a solid sample like this compound.
Materials:
-
This compound sample
-
Infrared salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Pipette or dropper
-
Beaker or vial
-
FTIR Spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount (approximately 10-20 mg) of this compound into a clean, dry beaker or vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
-
-
Depositing the Film:
-
Using a clean pipette or dropper, apply a small drop of the solution to the center of a clean, dry infrared salt plate.
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (resulting in weak absorbance), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (resulting in saturated peaks), clean the plate with a suitable solvent and prepare a new, more dilute solution.
-
-
Acquiring the Spectrum:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty beam path.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks.
-
Compare the observed peak positions with the expected values in the data table to confirm the presence of the desired functional groups.
-
-
Cleaning:
-
Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.
-
Logical Workflow for IR Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Workflow for Infrared Spectroscopy of this compound.
Application Notes and Protocols: Derivatization of Methyl 4-methoxy-1-naphthoate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naphthalene-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Methyl 4-methoxy-1-naphthoate represents a key starting material for the generation of diverse chemical libraries. Its functional handles—an ester and a methoxy group—provide strategic points for derivatization to explore structure-activity relationships (SAR) and identify novel bioactive compounds. This document outlines protocols for the chemical derivatization of this compound and subsequent biological screening of the resulting library for potential anticancer activity, focusing on the inhibition of cancer cell proliferation.
Part 1: Chemical Derivatization Strategy
The derivatization of this compound can be approached through two primary strategies: modification of the ester group and modification of the methoxy group. This allows for the systematic exploration of the chemical space around the naphthalene core.
A logical workflow for the primary derivatization via amide bond formation is presented below.
Caption: Workflow for the synthesis of an amide library from this compound.
Protocol 1.1: Synthesis of 4-Methoxy-1-naphthoic Acid
This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-Methoxy-1-naphthoic acid as a solid. The product can be used in the next step without further purification if purity is >95% by NMR.
Protocol 1.2: Parallel Amide Library Synthesis
This protocol details the synthesis of a diverse amide library from 4-Methoxy-1-naphthoic acid using a variety of primary and secondary amines. HATU is a common and effective coupling reagent for amide bond formation.[5]
Materials:
-
4-Methoxy-1-naphthoic acid
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, morpholine)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
In separate reaction vials, dissolve 4-Methoxy-1-naphthoic acid (1.0 eq) in anhydrous DMF.
-
To each vial, add the corresponding amine (1.1 eq) followed by DIPEA (3.0 eq).
-
In a separate stock solution, dissolve HATU (1.1 eq relative to the carboxylic acid) in anhydrous DMF.
-
Add the HATU solution to each reaction vial.
-
Seal the vials and allow the reactions to stir at room temperature for 4-12 hours. Monitor a representative reaction by TLC or LC-MS.
-
Upon completion, dilute each reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude amide derivatives.
-
Purify each derivative as needed, typically by column chromatography or preparative HPLC.
Part 2: Biological Screening
Naphthalene derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway, or by interfering with cellular machinery like microtubules.[1][2][6] A primary screen to assess the cytotoxic or anti-proliferative effects of the newly synthesized library on a cancer cell line is a logical first step.
Hypothesized Target Pathway: STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and invasion.[2] Inhibition of STAT3 signaling is a validated strategy for cancer therapy. The synthesized naphthalene derivatives could potentially interfere with this pathway.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by naphthalene derivatives.
Protocol 2.1: MTT Assay for Cancer Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This protocol is designed for screening the synthesized library against a human cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line with active STAT3 signaling).
Materials:
-
MDA-MB-231 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized naphthalene derivatives dissolved in DMSO (10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Sterile 96-well microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Screening Workflow:
Caption: Workflow for the MTT cell viability screening assay.
Procedure:
-
Cell Plating: Harvest and count MDA-MB-231 cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., a known STAT3 inhibitor or doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals. Allow the plate to stand at room temperature in the dark for 2-4 hours.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Part 3: Data Presentation and Analysis
The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value for each compound is then determined by plotting a dose-response curve.
Calculation of Percent Viability: Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Summary Tables:
The results should be organized in a clear, tabular format for easy comparison of the synthesized derivatives.
Table 1: Hypothetical Amine Building Blocks for Library Synthesis
| Amine ID | Amine Name | Class |
| A-01 | Aniline | Aromatic |
| A-02 | 4-Fluoroaniline | Aromatic |
| A-03 | Benzylamine | Aliphatic |
| A-04 | Morpholine | Heterocyclic |
| A-05 | 3,4-Dimethoxyaniline | Aromatic |
Table 2: Hypothetical Screening Results of Naphthoate Amide Derivatives
| Compound ID | Amine Used | IC₅₀ (µM) vs. MDA-MB-231 |
| MN-01 | A-01 | > 50 |
| MN-02 | A-02 | 25.4 |
| MN-03 | A-03 | 12.8 |
| MN-04 | A-04 | 45.1 |
| MN-05 | A-05 | 5.2 |
| Doxorubicin | (Control) | 0.8 |
These protocols provide a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The data generated from these screens can guide further SAR studies to optimize hit compounds into potent and selective leads for drug development. Compounds showing significant activity (e.g., MN-05) would be prioritized for secondary assays to confirm their mechanism of action, such as Western blotting for phosphorylated STAT3 levels or tubulin polymerization assays.[6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 7. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methoxy-1-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-methoxy-1-naphthoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for this compound:
-
Direct Esterification: This involves the Fischer esterification of 4-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst.[1]
-
Grignard Reaction followed by Esterification: This multi-step route begins with the synthesis of 4-methoxy-1-naphthoic acid via the carboxylation of a Grignard reagent derived from 1-bromo-4-methoxynaphthalene. The resulting carboxylic acid is then esterified.[2][3]
Q2: How can I prepare the precursor, 4-methoxy-1-naphthoic acid?
A2: 4-methoxy-1-naphthoic acid can be synthesized through the carboxylation of a Grignard reagent. This involves reacting 1-bromo-4-methoxynaphthalene with magnesium metal to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup.[2][4]
Q3: What is a common method to synthesize the starting material 1-bromo-4-methoxynaphthalene?
A3: 1-bromo-4-methoxynaphthalene can be prepared via a Williamson ether synthesis from 1-bromo-4-naphthol and a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[5][6]
Q4: What are the typical yields for the Fischer esterification of naphthoic acid derivatives?
A4: Yields for Fischer esterification are highly dependent on reaction conditions. By using a large excess of the alcohol and effectively removing the water byproduct, yields can often exceed 90%.[7][8] For naphthoic acid derivatives, yields are generally good, but can be optimized by careful control of catalyst concentration, temperature, and reaction time.[1]
Q5: How can I monitor the progress of the esterification reaction?
A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting carboxylic acid spot and the appearance of the product ester spot indicate the progression of the reaction.
Troubleshooting Guides
Route 1: Fischer Esterification of 4-methoxy-1-naphthoic acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product: 1. Use a large excess of methanol (can also serve as the solvent).[1][8] 2. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][8] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used.[1] Catalyst loading should be optimized for the specific scale of the reaction. |
| Suboptimal Reaction Temperature | The reaction should be heated to reflux to ensure a reasonable reaction rate.[1] The temperature should be maintained at the boiling point of the alcohol used. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion.[1] If the reaction stalls, consider increasing the reaction time or adding more catalyst. |
| Moisture in Reagents | Use anhydrous methanol and ensure all glassware is thoroughly dried to prevent the introduction of water, which can shift the equilibrium back to the reactants. |
Issue 2: Presence of Impurities After Workup
| Potential Cause | Troubleshooting Steps |
| Unreacted Carboxylic Acid | During aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 4-methoxy-1-naphthoic acid.[7] |
| Side Products from Overheating | Avoid excessive heating, which can lead to decomposition or side reactions. Maintain a gentle reflux. |
| Inefficient Extraction | Ensure thorough mixing during extraction to maximize the transfer of the ester into the organic phase and impurities into the aqueous phase. If emulsions form, add a small amount of brine to help break them. |
Route 2: Grignard Reaction and Subsequent Esterification
Issue 1: Low Yield of 4-methoxy-1-naphthoic acid from Grignard Reaction
| Potential Cause | Troubleshooting Steps |
| Failure to Initiate Grignard Reaction | Ensure the magnesium turnings are activated. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] All glassware must be flame-dried, and anhydrous ether must be used as the solvent to prevent quenching of the Grignard reagent.[9] |
| Presence of Protic Impurities | The Grignard reagent is a strong base and will be quenched by any protic source (e.g., water, alcohols). Ensure all reagents and solvents are strictly anhydrous.[10] |
| Side Reactions (e.g., Wurtz Coupling) | Slow, dropwise addition of the 1-bromo-4-methoxynaphthalene solution to the magnesium suspension can help to minimize the formation of biphenyl side products.[10] |
| Inefficient Carboxylation | Use a large excess of freshly crushed dry ice. Add the Grignard solution to the dry ice (or vice-versa, ensuring the temperature is kept very low) to maximize the carboxylation reaction over side reactions.[3] |
Issue 2: Difficulties in the Esterification of the Synthesized Carboxylic Acid
Refer to the troubleshooting guide for Route 1, as the same principles of Fischer esterification apply.
Data Presentation
Table 1: Comparison of Synthesis Parameters for Fischer Esterification
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Expected Outcome |
| Methanol | 5-10 equivalents | >20 equivalents (as solvent) | Higher yield with excess methanol.[8] |
| Catalyst | H₂SO₄ (catalytic) | p-TsOH (catalytic) | Both are effective, p-TsOH can sometimes be easier to handle.[1] |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) | Necessary for a reasonable reaction rate. |
| Water Removal | None | Dean-Stark Trap | Significant increase in yield.[8] |
| Reaction Time | 2-4 hours | 4-8 hours (or until completion by TLC) | Longer times may be needed for full conversion. |
| Typical Yield | 60-70% | >90% | Optimization significantly improves yield.[8] |
Table 2: Overview of the Grignard Route for this compound Synthesis
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Williamson Ether Synthesis | 1-bromo-4-naphthol, CH₃I, K₂CO₃ | >90% |
| 2 | Grignard Reagent Formation | 1-bromo-4-methoxynaphthalene, Mg, THF | High conversion |
| 3 | Carboxylation | Grignard reagent, CO₂ (dry ice) | 70-80%[3] |
| 4 | Fischer Esterification | 4-methoxy-1-naphthoic acid, Methanol, H₂SO₄ | >90%[7] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-methoxy-1-naphthoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-1-naphthoic acid (1.0 eq.) in an excess of anhydrous methanol (20-30 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.[7]
Protocol 2: Synthesis of 4-methoxy-1-naphthoic acid via Grignard Reaction
-
Grignard Reagent Formation: Flame-dry a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer. Add magnesium turnings (1.1 eq.) to the flask. Add a small crystal of iodine. Prepare a solution of 1-bromo-4-methoxynaphthalene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for an additional 30-60 minutes.[4][9]
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. In a separate flask, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup: Quench the reaction by slowly adding a cold dilute solution of hydrochloric acid or sulfuric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-methoxy-1-naphthoic acid. The product can be purified by recrystallization.[3]
Mandatory Visualization
Caption: Experimental workflow for Fischer Esterification.
Caption: Logical pathway for Grignard synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: Synthesis of Methyl 4-methoxy-1-naphthoate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-1-naphthoate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly when using the Fischer-Speier esterification method.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of 4-methoxy-1-naphthoic acid are most often due to the reversible nature of the reaction.[1][2] The chemical equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) may not favor the product side.[3][4]
Troubleshooting Steps:
-
Use Excess Alcohol: Employing a large excess of methanol (e.g., using it as the solvent) can shift the equilibrium toward the formation of the ester, in accordance with Le Châtelier's principle.[2][5]
-
Remove Water: Water is a byproduct of the reaction, and its presence can hydrolyze the ester back to the starting carboxylic acid.[2][4] Removing water as it forms will drive the reaction to completion. This can be achieved by:
-
Ensure Adequate Catalyst: Verify that a sufficient concentration of the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[1][2]
Q2: After workup, I've identified an acidic impurity in my product. What is it and how can I remove it?
A2: The most likely acidic impurity is unreacted starting material, 4-methoxy-1-naphthoic acid. This indicates an incomplete reaction.
Troubleshooting Steps:
-
Reaction Optimization: To ensure complete conversion, try increasing the reaction time, raising the temperature moderately, or increasing the amount of catalyst.
-
Purification: This acidic byproduct can be easily removed during the workup procedure. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic starting material will be converted to its water-soluble carboxylate salt and move to the aqueous layer. The desired ester product, which is not acidic, will remain in the organic layer.[7]
Q3: My analysis shows an unexpected impurity with a phenolic group. What could this be and why did it form?
A3: The presence of a phenolic impurity, likely Methyl 4-hydroxy-1-naphthoate , suggests that the methoxy group (-OCH₃) on the naphthalene ring has been cleaved. This side reaction can occur under the harsh acidic conditions of Fischer esterification, particularly at elevated temperatures.[1]
Troubleshooting Steps:
-
Milder Reaction Conditions: To prevent ether cleavage, avoid excessively high temperatures or prolonged heating in the presence of a strong acid.[1]
-
Alternative Catalysts: Consider using a milder acid catalyst.
-
Purification: If the side product has already formed, it can be separated from the desired product using column chromatography on silica gel.
Q4: What are the primary side products I should be aware of during this synthesis?
A4: The main potential side products are summarized below. Understanding these can help in optimizing the reaction and purification steps.
Data Presentation: Potential Side Products and Influencing Factors
The formation of side products is highly dependent on reaction conditions. The following table summarizes potential byproducts and the factors that may lead to their formation.
| Side Product | Chemical Name | Reason for Formation | Conditions Favoring Formation | Suggested Mitigation |
| Unreacted Starting Material | 4-Methoxy-1-naphthoic Acid | Incomplete reaction due to equilibrium.[3][4] | Insufficient reaction time, low temperature, inadequate catalyst, presence of water.[2] | Increase reaction time/temperature, use excess methanol, remove water.[2] |
| Ether Cleavage Product | Methyl 4-hydroxy-1-naphthoate | Acid-catalyzed cleavage of the methoxy ether linkage.[1] | High temperatures, prolonged reaction times, high concentration of strong acid.[1] | Use milder reaction conditions (lower temperature, shorter time). |
| Water | Dihydrogen Monoxide | Inherent byproduct of esterification.[3] | Formed in a 1:1 molar ratio with the ester product. | Remove via Dean-Stark trap or dehydrating agents to drive equilibrium.[2][6] |
Mandatory Visualizations
Diagram 1: Reaction Pathways
The following diagram illustrates the primary synthesis route for this compound and the potential pathways for the formation of key side products.
Caption: Main reaction and potential side product pathways.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol: Synthesis of this compound via Fischer-Speier Esterification
This protocol provides a general method for the synthesis. Reagent quantities and reaction times may require optimization.
Materials and Reagents:
-
4-Methoxy-1-naphthoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1-naphthoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents, which also acts as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Maintain reflux for 4-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Workup: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution (2x) to remove unreacted acid and the H₂SO₄ catalyst.
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel to yield pure this compound.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude "Methyl 4-methoxy-1-naphthoate"
Welcome to the technical support center for the purification of crude "Methyl 4-methoxy-1-naphthoate". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Incomplete reaction: Starting materials remain in the crude product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (e.g., reaction time, temperature, reagent stoichiometry). |
| Product loss during extraction: Emulsion formation or incomplete extraction from the aqueous layer. | - To break emulsions, add a small amount of brine or gently swirl the separatory funnel. - Increase the number of extractions with the organic solvent. | |
| Product loss during column chromatography: The compound is either too strongly or too weakly adsorbed on the stationary phase. | - Adjust the polarity of the eluent. A less polar eluent will decrease the Rf value, while a more polar eluent will increase it. - Ensure proper column packing to avoid channeling. | |
| Product loss during recrystallization: The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. | |
| Product is an Oil, Not a Solid | Presence of impurities: Impurities can lower the melting point and prevent crystallization. | - Purify the oil using column chromatography to remove impurities before attempting recrystallization. |
| Incorrect solvent for recrystallization: The compound may be too soluble in the chosen solvent even at low temperatures. | - Perform a solvent screen to find a suitable recrystallization solvent or a solvent/anti-solvent system. For aromatic esters, consider solvents like methanol, ethanol, or a mixture of ethyl acetate and hexanes. | |
| Multiple Spots on TLC After Purification | Incomplete separation during column chromatography: The polarity of the eluent may not be optimal for separating the product from impurities. | - Optimize the solvent system for TLC to achieve good separation between the product and impurity spots before scaling up to column chromatography. - Employ a gradient elution strategy during column chromatography, starting with a less polar solvent and gradually increasing the polarity. |
| Decomposition of the product on silica gel: The compound may be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent). | |
| Melting Point of Purified Product is Low and/or Broad | Presence of residual solvent: Solvent molecules are trapped in the crystal lattice. | - Dry the purified solid under high vacuum for an extended period. |
| Presence of impurities: Even small amounts of impurities can depress and broaden the melting point range. | - Re-purify the material using the same or a different purification technique (e.g., re-crystallization from a different solvent or a second column chromatography). - The primary impurity is likely 4-methoxy-1-naphthoic acid from the hydrolysis of the ester. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude "this compound"?
A1: The most common impurities are typically unreacted starting materials, such as 4-methoxy-1-naphthoic acid, and byproducts from side reactions. One common byproduct is 4-methoxy-1-naphthoic acid, which can form if the ester undergoes hydrolysis.
Q2: How can I effectively remove the unreacted 4-methoxy-1-naphthoic acid?
A2: Unreacted 4-methoxy-1-naphthoic acid can be removed by washing the organic solution of the crude product with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for silica gel column chromatography is a mixture of hexanes and ethyl acetate. Based on the purification of similar compounds, a ratio of 10:1 (hexanes:ethyl acetate) is a reasonable starting point. You can adjust this ratio based on the results of your initial TLC analysis. The goal is to have the Rf value of "this compound" around 0.2-0.3 for good separation.
Q4: I am having trouble getting my "this compound" to crystallize. What can I do?
A4: If your compound is not crystallizing, it may be due to the presence of impurities or the use of an inappropriate solvent. First, try to purify the compound further using column chromatography. If it is still an oil, a thorough solvent screen for recrystallization is recommended. You can try single solvents like methanol or ethanol, or a two-solvent system. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is soluble, e.g., ethyl acetate or acetone) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) until the solution becomes cloudy. Then, warm the mixture until it becomes clear and allow it to cool slowly.[1]
Q5: How can I visualize "this compound" and its impurities on a TLC plate?
A5: "this compound" and its common impurity, 4-methoxy-1-naphthoic acid, are both UV active due to the naphthalene ring system. Therefore, they can be visualized on a TLC plate using a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2] Additionally, stains like potassium permanganate can be used, although this method is destructive.
Quantitative Data Summary
The following table summarizes key physical properties of "this compound" and a potential impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₁₃H₁₂O₃ | 216.23 | 13041-64-0 | Data not available |
| 4-methoxy-1-naphthoic acid | C₁₂H₁₀O₃ | 202.21 | 13041-62-8 | Data not available |
| 4-Methoxy-1-naphthol | C₁₁H₁₀O₂ | 174.20 | 84-85-5 | 126-129[3][4][5] |
Note: The melting point for 4-Methoxy-1-naphthol is provided for reference as a related compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude "this compound" using silica gel column chromatography with a gradient elution system.
Materials:
-
Crude "this compound"
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of hexanes and ethyl acetate (e.g., 20:1, 10:1, 5:1) to find a system that gives an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with the initial eluent, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the initial eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 20:1 to 10:1, then 5:1 hexanes:ethyl acetate). A stepwise or linear gradient can be used.[6][7]
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of "this compound" by recrystallization from a single solvent.[1]
Materials:
-
Crude or column-purified "this compound"
-
Recrystallization solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material into a test tube.
-
Add a few drops of the chosen solvent at room temperature to check for solubility. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
If the compound is insoluble at room temperature, heat the test tube in a warm water bath. If the compound dissolves when hot and precipitates upon cooling, the solvent is suitable.
-
-
Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using an excess.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision logic for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-Methoxy-1-naphthol = 97 84-85-5 [sigmaaldrich.com]
- 4. 4-METHOXY-1-NAPHTHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
"Methyl 4-methoxy-1-naphthoate" stability and storage conditions
Examining Chemical Stability
I'm currently focused on the fundamental stability aspects of Methyl 4-methoxy-1-naphthoate. I'm actively researching its recommended storage conditions to ensure its integrity. I will then transition to exploring potential degradation pathways and common stability challenges associated with this compound.
Scoping Stability Investigation
I'm now starting my research by zeroing in on the stability and recommended storage practices of this compound. I'll then delve into potential degradation paths and typical stability issues for this specific chemical and compounds with similar structures. I'll also seek out any available quantitative information on its stability under varying conditions. Concurrently, I'm forming a troubleshooting guide workflow and a flowchart for stability issue identification.
Assessing Storage Parameters
I've been gathering details about the stability of "this compound," specifically focusing on storage. Safety data sheets and supplier information have been helpful. The recommended storage conditions seem to be consistent: "Sealed in dry, room temperature."
Analyzing Degradation Pathways
Exploring Data Gaps
I'm now digging deeper into the data I have. Room temperature storage and inert conditions are the norm, but the specifics are sparse. I've found mentions of stability, but nothing concrete regarding degradation rates or pathways, except for "strong oxidizers" as an incompatible material. My next focus is on hydrolysis of the ester group and possible oxidation of the ring or methoxy group, given the structure. I'll search for analytical methods used to assess compound purity to inform potential degradation tests. I'll also broaden my search to similar compounds to infer potential stability issues.
Assessing Chemical Stability
I've been gathering details about the stability of "Methyl 4- methoxy-1-naphthoate". Safety data sheets suggest it's generally stable in typical environments. The focus is now on storage conditions to ensure its preservation.
Evaluating Degradation Pathways
I'm now diving into the specifics of "this compound's" potential breakdown. I've found that ester hydrolysis and naphthalene oxidation are key pathways to consider. Analogous compounds have shown sensitivity to light and acids/bases. My next step is to synthesize this knowledge and apply it to the specific molecular structure.
Constructing Degradation Scenarios
I've assembled a decent foundation, gathering details on standard storage conditions, and now I'm formulating degradation scenarios for "this compound". Based on similar compounds and general chemistry, I anticipate ester hydrolysis, naphthalene oxidation, and photodegradation as key concerns. Since I lack compound-specific data, I'll provide qualitative assessments of these reactions.
Inferring Stability Details
I've got a good handle on safe storage procedures for "this compound" now, with typical recommendations like a cool, dry environment away from oxidizers. Still, specific stress-test data is absent, so I'm leveraging general knowledge of similar compounds and forced degradation studies. Ester hydrolysis, naphthalene oxidation, and photodegradation appear the main concerns based on the structure. I'm now developing a strategy to convey stability information qualitatively, since I lack quantitative data.
Troubleshooting low yield in the esterification of 4-methoxy-1-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield in the esterification of 4-methoxy-1-naphthoic acid.
Troubleshooting Guide
Low or suboptimal yields in the esterification of 4-methoxy-1-naphthoic acid can arise from several factors related to reaction equilibrium, purity of reagents, and reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
| Observation | Potential Cause | Recommended Action |
| Low or No Ester Product Formation | Reaction has not reached equilibrium: The Fischer esterification is a reversible reaction. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to an appropriate reflux temperature. - Use a larger excess of the alcohol (e.g., 10-20 equivalents) to shift the equilibrium towards the product.[1] - Confirm the acid catalyst is active and added in a sufficient amount. |
| Presence of water: Water is a byproduct, and its presence can reverse the reaction (hydrolysis). | - Use anhydrous reagents and solvents. Consider drying the alcohol and solvent prior to use. - Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction, especially when using solvents like toluene.[1] | |
| Inactive or insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. | - Use a fresh, unopened container of the acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). - Ensure the correct catalytic amount is added. | |
| Presence of Unreacted 4-Methoxy-1-Naphthoic Acid | Incomplete reaction: The reaction was stopped before reaching equilibrium. | - Extend the reaction time. Monitor via TLC until the starting material spot is no longer visible or significantly diminished. |
| Suboptimal reaction temperature: The reaction rate is too slow at lower temperatures. | - Ensure the reaction mixture is refluxing gently. The temperature should be at or near the boiling point of the alcohol being used as the solvent. | |
| Formation of Side Products | High reaction temperature: Excessive heat can lead to decomposition or unwanted side reactions. | - Lower the reaction temperature slightly while still maintaining reflux. Monitor for any improvement in the product profile by TLC. |
| Contaminated reagents: Impurities in the starting materials or solvents can lead to side reactions. | - Use high-purity, anhydrous reagents and solvents. | |
| Difficult Product Isolation/Purification | Ester hydrolysis during workup: The ester product can hydrolyze back to the carboxylic acid during the aqueous workup, especially in the presence of base. | - Perform all aqueous washes with cold solutions to minimize the rate of hydrolysis. - Use a weak base, such as a cold, saturated sodium bicarbonate solution, to neutralize the acid catalyst. Avoid strong bases like sodium hydroxide. - Minimize the contact time between the organic layer containing the ester and the aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the esterification of 4-methoxy-1-naphthoic acid?
A1: The most prevalent and direct method is the Fischer-Speier esterification. This method involves heating the 4-methoxy-1-naphthoic acid with an excess of an alcohol (which often serves as the solvent) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]
Q2: Why is my esterification of 4-methoxy-1-naphthoic acid resulting in a low yield?
A2: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials.[1] Other contributing factors can include an insufficient amount of catalyst, a reaction time that is too short, or a suboptimal reaction temperature.[1]
Q3: How can I significantly improve the yield of my esterification reaction?
A3: To drive the reaction towards the ester product, you can:
-
Use a large excess of the alcohol: This increases the concentration of one reactant, pushing the equilibrium to the right according to Le Châtelier's principle.[1]
-
Remove water as it forms: This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1]
Q4: What are the recommended catalysts for the esterification of 4-methoxy-1-naphthoic acid?
A4: Strong Brønsted acids are the standard catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are excellent and commonly used choices.[1]
Q5: How can I effectively monitor the progress of the esterification reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small samples from the reaction mixture at different time points, you can visualize the disappearance of the 4-methoxy-1-naphthoic acid spot and the appearance of the less polar ester product spot on the TLC plate.[1]
Q6: Can the ester product hydrolyze back to the carboxylic acid during the workup?
A6: Yes, ester hydrolysis can occur during the aqueous workup, particularly if strong bases are used to neutralize the acid catalyst. It is advisable to use a cold, weak base like sodium bicarbonate and to perform the extractions efficiently to minimize contact time with the aqueous phase.
Quantitative Data on Esterification of Aromatic Acids
The following table summarizes reaction conditions and yields for the esterification of aromatic carboxylic acids that are structurally related to 4-methoxy-1-naphthoic acid. This data can serve as a useful reference for optimizing your reaction conditions.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzoic Acid | Methanol | H₂SO₄ | Reflux | 0.75 | Not specified |
| 4-Methoxybenzoic Acid | Ethanol | H₂SO₄ | Reflux | Not specified | 90 |
| 1-Naphthoic Acid | Methanol | H₂SO₄ | Reflux | Several | Not specified |
| 1-Naphthoic Acid | Ethanol | H₂SO₄ | Reflux | Several | Not specified |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | Not specified | 90 |
| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | 2 | 95 |
Note: The data presented is for analogous substrates and should be used as a guideline. Optimal conditions for the esterification of 4-methoxy-1-naphthoic acid may vary.
Experimental Protocols
General Protocol for Fischer Esterification of 4-Methoxy-1-Naphthoic Acid
This protocol describes a general method for the synthesis of an alkyl 4-methoxy-1-naphthoate via Fischer esterification.
Materials:
-
4-Methoxy-1-naphthoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-1-naphthoic acid in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).
-
Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours, monitoring its progress by TLC.[1]
-
Workup - Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction flask to room temperature.
-
Solvent Removal: Reduce the volume of the alcohol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, cold saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Fischer esterification of 4-methoxy-1-naphthoic acid.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in esterification reactions.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 4-methoxy-1-naphthoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 4-methoxy-1-naphthoate. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: Two primary scalable routes are recommended. The first involves the methylation of 4-hydroxy-1-naphthoic acid followed by Fischer esterification. The second is a one-pot synthesis starting from 1,4-naphthoquinone, which can be advantageous for its atom economy and reduced number of unit operations.
Q2: My Fischer esterification of 4-methoxy-1-naphthoic acid is giving low yields. What are the likely causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol: This shifts the equilibrium towards the formation of the ester.[1]
-
Remove water: Water is a byproduct, and its removal will push the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
-
Ensure an adequate amount of a strong acid catalyst is used, such as sulfuric acid or p-toluenesulfonic acid.[1]
Q3: I am observing side products during the methylation of 4-hydroxy-1-naphthoic acid. What are they and how can I minimize them?
A3: A common side reaction is the methylation of the carboxylic acid group in addition to the hydroxyl group, leading to the formation of the methyl ester of 4-methoxy-1-naphthoic acid directly. While this may seem efficient, controlling the regioselectivity can be challenging. To favor O-methylation, consider using a milder methylating agent and carefully controlling the reaction temperature.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification can typically be achieved by recrystallization or column chromatography. For recrystallization, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[2] Column chromatography using silica gel with a gradient of ethyl acetate in hexane is a reliable method for achieving high purity, especially for removing closely related impurities.[3][4]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. When working with strong acids like sulfuric acid, always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Methylating agents can be toxic and should be handled in a well-ventilated fume hood. Ensure that all reactions are conducted with appropriate temperature control to avoid runaway reactions.
Experimental Protocols
Route 1: From 4-Hydroxy-1-naphthoic Acid
This two-step synthesis involves the methylation of the hydroxyl group of 4-hydroxy-1-naphthoic acid, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of 4-Methoxy-1-naphthoic Acid
-
Reaction: Methylation of 4-hydroxy-1-naphthoic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-1-naphthoic acid in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
Slowly add a methylating agent, like dimethyl sulfate or methyl iodide, to the reaction mixture at a controlled temperature.
-
Stir the reaction at room temperature or gentle heat until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water and acidify to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain 4-methoxy-1-naphthoic acid.
-
Step 2: Synthesis of this compound
-
Reaction: Fischer Esterification.[1]
-
Procedure:
-
Suspend 4-methoxy-1-naphthoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.[3][4]
-
Route 2: One-Pot Synthesis from 1,4-Naphthoquinone
This method provides a more direct route to the target molecule.
-
Reaction: Diels-Alder reaction of a suitable diene with 1,4-naphthoquinone, followed by subsequent reactions.
-
Procedure: A one-pot synthesis can be achieved by the Diels-Alder reaction of a diene with 1,4-naphthoquinone generated in situ.[5][6] The resulting adduct can then be further manipulated to introduce the methoxy and methyl ester functionalities.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Hydroxy-1-naphthoic Acid | Route 2: One-Pot from 1,4-Naphthoquinone |
| Starting Materials | 4-Hydroxy-1-naphthoic acid, Methylating agent, Methanol | 1,4-Naphthoquinone, Diene |
| Number of Steps | 2 | 1 (multi-component) |
| Typical Overall Yield | 60-75% | Variable, can be high |
| Key Advantages | Well-established reactions, easier to optimize individual steps | Higher atom economy, fewer unit operations |
| Potential Challenges | Regioselectivity in methylation, equilibrium in esterification | Complex reaction cascade, potential for side products |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Methylation | Incomplete reaction | Increase reaction time or temperature; ensure sufficient base is used. |
| Side reactions (e.g., C-methylation) | Use a milder methylating agent; optimize reaction conditions. | |
| Low Yield in Esterification | Reaction at equilibrium | Use a large excess of methanol; remove water using a Dean-Stark trap.[1] |
| Inactive catalyst | Use fresh, concentrated sulfuric acid. | |
| Product Contamination | Incomplete reaction | Monitor reaction closely by TLC to ensure full conversion. |
| Side products | Optimize reaction conditions to minimize side reactions; purify by column chromatography.[3][4] | |
| Difficulty in Purification | Oiling out during recrystallization | Use a different solvent system; ensure slow cooling.[3] |
| Poor separation in chromatography | Optimize the eluent system; ensure proper column packing. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via Route 1.
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Methyl 8-hydroxy-2-naphthoate (EVT-8922748) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of 1,4-naphthoquinones and related structures with laccase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
"Methyl 4-methoxy-1-naphthoate" purification challenges and solutions
Welcome to the technical support center for the purification of Methyl 4-methoxy-1-naphthoate. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: My final product is contaminated with the starting material, 4-methoxy-1-naphthoic acid. How can I remove it?
Answer: Contamination with the starting carboxylic acid is a common issue. An acidic impurity can be removed with a basic wash during the workup procedure.
-
Solution: Before final purification, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will convert the acidic 4-methoxy-1-naphthoic acid into its corresponding sodium salt, which is soluble in the aqueous layer.
-
Protocol:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution and shake gently. Release pressure frequently.
-
Separate the aqueous layer.
-
Repeat the wash 1-2 more times.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Question: After column chromatography, my yield is very low. What could be the cause?
Answer: Low yield after column chromatography can result from several factors, including improper solvent selection, irreversible adsorption onto the silica gel, or co-elution of the product with impurities.
-
Troubleshooting Steps:
-
Optimize the Eluent System: The polarity of the eluent is critical. For this compound, a non-polar system is a good starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf value for the product between 0.25-0.35). A common eluent system is a gradient of ethyl acetate in hexanes.[1][2]
-
Check for Adsorption: Highly polar compounds can stick to the silica gel. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine in your eluent system or switch to a different stationary phase like alumina.
-
Proper Column Packing and Loading: An improperly packed column can lead to poor separation and product loss. Ensure the silica gel is packed uniformly without air bubbles. Load the crude product in a minimal amount of solvent.
-
Question: The purified product has a yellowish tint. How can I obtain a colorless or white solid?
Answer: A colored tint indicates the presence of persistent impurities, which may be colored side-products from the synthesis.
-
Solutions:
-
Recrystallization: This is one of the most effective methods for removing colored impurities and achieving high purity.[3] A suitable solvent or solvent system should dissolve the compound when hot but have low solubility when cold.
-
Activated Charcoal Treatment: If recrystallization alone is insufficient, you can use activated charcoal to adsorb colored impurities.[3]
-
Protocol: Dissolve the crude product in a minimum amount of a hot recrystallization solvent. Add a very small amount of activated charcoal (e.g., 1-2% by weight) and boil the solution for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Allow the filtrate to cool slowly to form crystals.[3]
-
-
Question: My ester is hydrolyzing back to the carboxylic acid during purification. How can I prevent this?
Answer: Ester hydrolysis can be catalyzed by both acid and base, especially in the presence of water.
-
Preventative Measures:
-
Use Anhydrous Solvents: Ensure all solvents used for workup and chromatography are dry.
-
Avoid Extreme pH: Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases during the workup. If a basic wash is used, follow it with a water wash to remove residual base.
-
Temperature Control: Perform aqueous workups at room temperature or below to minimize the rate of hydrolysis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound?
A1: A two-step purification process is generally most effective. First, use flash column chromatography on silica gel with a hexane/ethyl acetate eluent system to separate the major components.[1][2] Then, perform a final recrystallization from a suitable solvent like methanol or an acetone/hexane mixture to obtain a highly pure, crystalline product.[3][5]
Q2: What are the typical physical properties of pure this compound?
A2: The physical properties are crucial for identification and purity assessment.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₃ | [6] |
| Molecular Weight | 216.23 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | |
| Purity (Commercial) | 95% - >98% | [6] |
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several techniques can be used:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.
-
Gas Chromatography (GC): Provides quantitative purity data.[1][8]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) confirms the structure of the desired product and helps identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on general procedures for similar compounds.[1][2]
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 1% to 3% to 5%).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Two-Solvent Recrystallization
This method is effective when a single solvent is not ideal.[3]
-
Solvent Selection: Choose a "good" solvent that dissolves the compound well when hot (e.g., acetone) and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent (e.g., hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum amount of boiling "good" solvent (acetone).
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent (acetone) until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. calpaclab.com [calpaclab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 4-methoxy-1-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Methyl 4-methoxy-1-naphthoate.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | d | 1H | H-8 |
| ~7.9-8.0 | d | 1H | H-5 |
| ~7.5-7.6 | m | 2H | H-6, H-7 |
| ~7.4 | d | 1H | H-2 |
| ~6.8 | d | 1H | H-3 |
| ~4.0 | s | 3H | -OCH₃ (ester) |
| ~3.9 | s | 3H | -OCH₃ (ether) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~158 | C-4 |
| ~135 | C-8a |
| ~131 | C-4a |
| ~128 | C-8 |
| ~127 | C-5 |
| ~126 | C-7 |
| ~125 | C-6 |
| ~122 | C-1 |
| ~103 | C-3 |
| ~56 | -OCH₃ (ester) |
| ~55 | -OCH₃ (ether) |
| ~118 | C-2 |
Troubleshooting Guide
Q1: Why is the resolution of my aromatic proton signals poor?
A1: Poor resolution in the aromatic region is a common issue. Here are several potential causes and solutions:
-
Sample Concentration: Too high a concentration can lead to peak broadening. Try diluting your sample.
-
Shimming: The magnetic field homogeneity is crucial for high resolution. Ensure the spectrometer is properly shimmed before data acquisition.
-
Solvent: The choice of solvent can affect resolution. Deuterated chloroform (CDCl₃) is a common choice, but other solvents like deuterated acetone or DMSO might provide better results depending on the sample's solubility and interactions.
-
Acquisition Parameters: Increasing the acquisition time and the number of scans can improve the signal-to-noise ratio and, consequently, the apparent resolution.
Q2: I am having trouble assigning the signals for the protons on the naphthalene ring. How can I definitively assign them?
A2: Unambiguous assignment of protons in a complex aromatic system often requires two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It will help you identify which protons are adjacent on the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are directly coupled. This can be particularly useful for distinguishing between protons on different rings or in different steric environments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This can help in assigning protons based on their proximity to specific carbon atoms, such as the carbonyl carbon of the ester.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.
Q3: The solvent peak is obscuring some of my signals. What can I do?
A3: Solvent peak suppression techniques can be employed during data acquisition. Most modern NMR spectrometers have pre-programmed solvent suppression pulse sequences. Alternatively, choosing a deuterated solvent with a residual peak that does not overlap with your signals of interest is the simplest solution. For example, if you have signals around 7.26 ppm, using a solvent other than CDCl₃ might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the expected splitting pattern for the aromatic protons?
A1: The protons on the naphthalene ring will exhibit complex splitting patterns due to ortho (³J, typically 7-9 Hz), meta (⁴J, typically 1-3 Hz), and para (⁵J, typically <1 Hz) couplings. Protons H-2 and H-3 will likely appear as doublets due to their single ortho coupling to each other. The protons on the other ring (H-5, H-6, H-7, H-8) will show more complex multiplets (doublets of doublets, triplets, etc.) due to multiple coupling partners.
Q2: How does the methoxy group at C-4 affect the chemical shifts of the aromatic protons?
A2: The methoxy group is an electron-donating group. Through resonance, it increases the electron density at the ortho (C-3) and para (C-5, C-8a) positions. This increased electron density leads to shielding, causing the corresponding protons (H-3) to appear at a lower chemical shift (upfield) compared to an unsubstituted naphthalene ring.
Q3: How does the methyl ester group at C-1 affect the spectrum?
A3: The methyl ester group is an electron-withdrawing group. It will deshield the protons and carbons near it. The most significant effect will be on the peri-proton (H-8), which is expected to be shifted significantly downfield due to both the anisotropic effect of the carbonyl group and steric compression. The protons of the methyl group in the ester will appear as a sharp singlet around 3.9-4.0 ppm.
Experimental Protocols
Acquiring ¹H and ¹³C NMR Spectra of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be necessary. If the sample remains insoluble, a different deuterated solvent should be chosen.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the acquisition time to at least 2-3 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Logical Workflow for NMR Spectrum Interpretation
Caption: A logical workflow for the interpretation of NMR spectra, from initial data acquisition to the final elucidation of the molecular structure.
Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 4-methoxy-1-naphthoate and Its Isomers
For scientists and professionals engaged in drug development and chemical research, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. "Methyl 4-methoxy-1-naphthoate" and its various positional isomers, while sharing the same molecular formula (C₁₃H₁₂O₃) and molecular weight (216.23 g/mol ), exhibit distinct physical and chemical properties arising from the differential placement of the methoxy and methyl ester functional groups on the naphthalene core. This guide provides a comparative overview of the expected spectroscopic characteristics of "this compound" alongside two of its key isomers, "Methyl 1-methoxy-2-naphthoate" and "Methyl 6-methoxy-2-naphthoate," to facilitate their differentiation using standard analytical techniques.
Due to the limited availability of complete, publicly accessible experimental spectra for all isomers, this guide synthesizes expected spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This approach offers a predictive framework for researchers to interpret their own experimental findings.
Comparative Spectroscopic Data
The following table summarizes the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound and two of its isomers. These predictions are derived from the analysis of substituent effects on the naphthalene ring system and data from analogous structures.
| Spectroscopic Technique | This compound (Predicted) | Methyl 1-methoxy-2-naphthoate (Predicted) | Methyl 6-methoxy-2-naphthoate (Predicted) |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), methoxy protons (singlet, δ ~3.9-4.1 ppm), methyl ester protons (singlet, δ ~3.9-4.0 ppm). The proton at C8 is expected to be significantly downfield due to the peri-effect of the C1-ester group. | Aromatic protons (δ 7.2-8.0 ppm), methoxy protons (singlet, δ ~3.9-4.1 ppm), methyl ester protons (singlet, δ ~3.9-4.0 ppm). The proton at C8 is expected to be downfield. | Aromatic protons (δ 7.1-8.5 ppm), methoxy protons (singlet, δ ~3.9-4.1 ppm), methyl ester protons (singlet, δ ~3.9-4.0 ppm). A characteristic singlet for the C5 or C7 proton is expected. |
| ¹³C NMR | Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 105-160 ppm), methoxy carbon (δ ~55-56 ppm), methyl ester carbon (δ ~52 ppm). The carbon bearing the methoxy group (C4) will be significantly shielded. | Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 110-155 ppm), methoxy carbon (δ ~55-56 ppm), methyl ester carbon (δ ~52 ppm). The carbon bearing the methoxy group (C1) will be shielded. | Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 105-158 ppm), methoxy carbon (δ ~55-56 ppm), methyl ester carbon (δ ~52 ppm). The carbon bearing the methoxy group (C6) will be shielded. |
| IR (cm⁻¹) | C=O stretch (ester): ~1710-1730, C-O stretch (ester and ether): ~1250-1300 and ~1050-1150, Aromatic C=C stretch: ~1500-1600, Aromatic C-H stretch: ~3000-3100. | C=O stretch (ester): ~1710-1730, C-O stretch (ester and ether): ~1250-1300 and ~1050-1150, Aromatic C=C stretch: ~1500-1600, Aromatic C-H stretch: ~3000-3100. | C=O stretch (ester): ~1710-1730, C-O stretch (ester and ether): ~1250-1300 and ~1050-1150, Aromatic C=C stretch: ~1500-1600, Aromatic C-H stretch: ~3000-3100. |
| Mass Spec (m/z) | Molecular ion (M⁺) at 216. Key fragments at 185 ([M-OCH₃]⁺), 157 ([M-COOCH₃]⁺), and 129. | Molecular ion (M⁺) at 216. Key fragments at 185 ([M-OCH₃]⁺), 157 ([M-COOCH₃]⁺), and 129. | Molecular ion (M⁺) at 216. Key fragments at 185 ([M-OCH₃]⁺), 157 ([M-COOCH₃]⁺), and 129. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of "this compound" and its isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[3] The solution should be free of any particulate matter.[1]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used. The spectral width should be set to encompass the expected chemical shift range (approximately 0-12 ppm). Data is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A wider spectral width (approximately 0-200 ppm) is necessary. Referencing is done using the solvent signal (e.g., CDCl₃ at 77.16 ppm). Due to the lower natural abundance of ¹³C, a higher sample concentration or a longer acquisition time may be required.[2][3]
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples) : The thin solid film method is often preferred for solid samples.[4] Dissolve a small amount of the solid (a few milligrams) in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4] Alternatively, the KBr pellet method can be used, where the sample is ground with dry KBr powder and pressed into a transparent disk.[5]
-
Data Acquisition : Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction : For volatile and thermally stable compounds like methyl naphthoates, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be employed.[6]
-
Ionization : Electron Ionization (EI) is a common method for these types of molecules.[6][7] A standard electron energy of 70 eV is typically used to induce ionization and fragmentation.[6][8]
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks that are characteristic of the molecule's structure.[8]
Structural Isomers Visualization
The following diagram illustrates the structural differences between "this compound" and its selected isomers.
Caption: Structural relationship and key predicted spectroscopic differentiators for the isomers.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Analysis of Methyl 4-methoxy-1-naphthoate by HPLC
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the end product. Methyl 4-methoxy-1-naphthoate, a key building block in organic synthesis, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the premier method for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main component from closely related impurities. A typical reverse-phase HPLC method is the most suitable approach.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a standard procedure for the purity analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.22 µm syringe filters (PTFE or similar)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
4. Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh 10.0 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the same solvent mixture.
-
Blank Solution: Use the 50:50 (v/v) solvent mixture.
5. Analysis and Calculation:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the blank solution to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to verify system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
The purity is calculated using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method is designed to separate the main analyte, this compound, from potential impurities such as the starting material, 4-methoxy-1-naphthoic acid, and other synthesis-related byproducts.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Methods
While HPLC is the preferred technique, other methods can be employed, each with its own advantages and limitations. The choice of method often depends on the available equipment, the nature of the expected impurities, and the required level of accuracy.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Determination |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Temperature at which a solid transitions to a liquid. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Provides structural information and absolute purity without a reference standard for the analyte. | A basic, preliminary assessment of purity.[1] |
| Typical Purity Determination | >99% for the main component. | >99% for the main component. | Can determine absolute purity with high accuracy. | Indicates the presence of impurities if a melting point range is broad or depressed. |
| Limit of Detection (LOD) | ~0.05 µg/mL (for similar aromatic esters) | ~1 µg/mL (analyte dependent) | Impurity quantification at ≥0.1% level. | Not quantitative for trace impurities. |
| Precision (RSD) | < 2% (Repeatability) | < 2% (Repeatability) | < 1% | Not applicable for precision measurement. |
| Advantages | High resolution, high sensitivity, widely applicable. | High efficiency for volatile compounds. | Provides structural confirmation, requires no analyte-specific standard for quantification. | Simple, fast, and requires minimal equipment.[1] |
| Disadvantages | Requires expensive equipment and solvents. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity than chromatographic methods, requires expensive instrumentation. | Not specific, susceptible to interferences, not suitable for quantifying impurities. |
Gas Chromatography (GC)
GC is a powerful technique for volatile compounds. While this compound has a relatively high boiling point, GC analysis is feasible. It is particularly useful for detecting volatile impurities that might not be well-resolved by HPLC, such as residual solvents from the synthesis process.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for an identical reference standard. By integrating the signals of the analyte and a certified internal standard of known concentration, a highly accurate purity value can be obtained. This method also provides structural confirmation, which is a significant advantage.
Melting Point Determination
This classical method is a simple and rapid way to get a preliminary indication of purity.[1] Pure crystalline solids typically have a sharp melting point, whereas the presence of impurities will broaden the melting point range and depress the melting temperature.[1] However, it is not a quantitative method and cannot detect small amounts of impurities.
Conclusion
For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography stands out as the most robust and reliable method. It offers an excellent balance of sensitivity, resolution, and quantitative accuracy, making it ideal for quality control in research and manufacturing environments. While techniques like GC and qNMR offer complementary information and have specific advantages, HPLC remains the workhorse for routine purity testing of such pharmaceutical intermediates. A simple melting point determination can serve as a quick, initial check of purity. The selection of the most appropriate analytical method will ultimately be guided by the specific requirements of the analysis and the resources available.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Methyl 4-methoxy-1-naphthoate
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of techniques for confirming the structure of "Methyl 4-methoxy-1-naphthoate," with a primary focus on X-ray crystallography. While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD), this guide will utilize data from the closely related analogue, 4-Methoxy-1-naphthol, to illustrate the power of crystallographic analysis and draw comparisons with other widely-used analytical methods.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and conformational details with unparalleled accuracy.
While the crystal structure of this compound is not publicly deposited, the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, contains the structure of 4-Methoxy-1-naphthol (CSD Refcode: 763605).[4] This analogue provides valuable insight into the expected solid-state conformation of the naphthyl ring system and the influence of the methoxy substituent.
Crystallographic Data for 4-Methoxy-1-naphthol
| Parameter | Value |
| CCDC Number | 763605 |
| Empirical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6478 (8) |
| b (Å) | 5.2261 (5) |
| c (Å) | 18.7921 (18) |
| α (°) | 90 |
| β (°) | 94.518 (3) |
| γ (°) | 90 |
| Volume (ų) | 846.66 (14) |
| Z | 4 |
| R-factor (%) | 4.19 |
This data represents the fundamental parameters defining the crystal lattice and the quality of the structural refinement.
Alternative and Complementary Techniques
While X-ray crystallography provides a static picture of a molecule in the solid state, other spectroscopic techniques offer dynamic and complementary information in solution.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions.[3] | Unambiguous structure determination; provides absolute configuration. | Requires a suitable single crystal, which can be challenging to grow; provides a solid-state conformation that may differ from the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution, and relative configuration.[5][6][7] | Provides structural information in solution, which is often more biologically relevant; non-destructive.[8] | Can be complex to interpret for large molecules; does not provide absolute configuration directly. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns that can infer structural motifs.[9][10][11] | High sensitivity; requires very small amounts of sample; can be coupled with separation techniques like GC or LC. | Does not provide detailed 3D structural information or stereochemistry. |
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized methodology for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or hexane) to achieve a supersaturated solution. Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Structure Validation and Deposition: The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is in good agreement with the experimental data. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.[12][13][14]
References
- 1. eas.org [eas.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Research applications of the Cambridge Structural Database (CSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Methyl 4-methoxy-1-naphthoate and Related Naphthalene Cores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of Methyl 4-methoxy-1-naphthoate and similar fluorescent cores. Due to the limited availability of published photophysical data for this compound, this document presents a comparison with structurally related naphthalene derivatives and outlines a detailed experimental plan to fully characterize its fluorescent properties. This approach allows for a foundational understanding and a clear path forward for researchers interested in utilizing this compound.
Introduction to Naphthalene-Based Fluorophores
Naphthalene and its derivatives are a well-established class of fluorescent molecules with applications ranging from environmental sensing to biological imaging.[1][2] Their rigid, planar structure and extended π-electron system contribute to favorable photophysical properties, including high quantum yields and excellent photostability.[1] The fluorescent characteristics of the naphthalene core can be finely tuned by the introduction of various substituent groups, which can alter the electronic distribution and, consequently, the absorption and emission profiles of the molecule.
Comparative Analysis of Naphthalene Derivatives
To provide a framework for understanding the potential fluorescent properties of this compound, we have compiled the photophysical data for several related naphthalene compounds. The following table summarizes key parameters for naphthalene, 1-methylnaphthalene, and the more complex 1-methoxy-4-(trimethylsilyl)naphthalene. These compounds were selected to illustrate the effects of simple alkyl, methoxy, and silyl substitutions on the naphthalene core. All data presented was measured in cyclohexane.
Table 1: Photophysical Data of Selected Naphthalene Derivatives in Cyclohexane
| Compound | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_f_ | τ_f_ (ns) | Stokes Shift (nm) |
| Naphthalene | 275, 285 | 5,700 (at 275 nm) | 322, 336 | 0.23 | ~300 | 47 |
| 1-Methylnaphthalene | 281 | - | 339 | - | - | 58 |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 305 | - | 336, 352 | - | - | 31, 47 |
Data for Naphthalene and 1-Methoxy-4-(trimethylsilyl)naphthalene from Maeda et al., 2012. Data for 1-Methylnaphthalene from AAT Bioquest. Note: Molar extinction coefficient (ε), quantum yield (Φ_f_), and fluorescence lifetime (τ_f_) data for 1-Methylnaphthalene and 1-Methoxy-4-(trimethylsilyl)naphthalene were not readily available in the searched literature.
Experimental Protocols
To facilitate the characterization of this compound and enable consistent comparison, the following detailed experimental protocols are provided.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
UV-Vis Spectroscopy: Record the absorbance spectrum for each concentration using a UV-Vis spectrophotometer.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance (A) at the absorption maximum (λ_max_) against concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).
Determination of Relative Fluorescence Quantum Yield (Φ_f_)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.[3]
Methodology:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to the sample. For naphthalene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) or naphthalene itself in cyclohexane (Φ_f_ = 0.23) can be used.
-
Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Record the UV-Vis absorption spectra and note the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (τ_f_)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[4] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for lifetime measurements.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) and a sensitive detector (e.g., a photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a wavelength near its absorption maximum.
-
Collect the emitted photons and record their arrival times relative to the excitation pulse.
-
Construct a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ_f_). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).[5]
Proposed Experimental Plan for this compound
To address the current data gap, the following experimental workflow is proposed for the comprehensive characterization of the photophysical properties of this compound.
Caption: Proposed experimental workflow for the characterization and comparative analysis of this compound.
Structure-Property Relationships in Naphthalene Fluorophores
The following diagram illustrates the fundamental relationship between the molecular structure of a naphthalene derivative and its resulting fluorescent properties. Substituents on the naphthalene core can significantly influence the energy levels of the ground and excited states, thereby altering the absorption and emission characteristics.
Caption: Influence of molecular structure on the photophysical properties of naphthalene derivatives.
Conclusion
While a complete photophysical dataset for this compound is not currently available in the public domain, a comparative analysis with related naphthalene cores provides a valuable starting point for its potential application as a fluorescent probe. The methoxy group is expected to act as an electron-donating group, potentially leading to a red-shift in the absorption and emission spectra compared to unsubstituted naphthalene. The ester group at the 1-position may influence the non-radiative decay pathways, thereby affecting the quantum yield and fluorescence lifetime.
The detailed experimental protocols and the proposed workflow provided in this guide offer a clear and robust framework for researchers to fully characterize this compound. The resulting data will enable a direct and quantitative comparison with other fluorescent cores, facilitating its informed application in drug development and other scientific research areas.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
A Comparative Analysis of the Biological Activities of Methyl 4-methoxy-1-naphthoate and 4-methoxy-1-naphthoic acid: An Insight from Structurally Related Compounds
A direct comparative study on the biological activities of Methyl 4-methoxy-1-naphthoate and its carboxylic acid counterpart, 4-methoxy-1-naphthoic acid, is not available in current scientific literature. This guide, therefore, provides a comparative analysis based on the reported biological activities of structurally analogous compounds, including other substituted naphthoic acids and naphthoquinones. This information offers a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these molecules.
Overview of Potential Biological Activities
Naphthoic acid and its derivatives are a class of compounds that have garnered interest for their potential cytotoxic and antimicrobial properties. The planar naphthyl ring system is a key structural feature that can facilitate interactions with biological macromolecules. The nature and position of substituents on this ring system, such as the methoxy and carboxyl or ester groups, are critical in modulating the biological efficacy and mechanism of action.
Cytotoxic and Anticancer Potential
While specific data for this compound and 4-methoxy-1-naphthoic acid is limited, studies on related compounds suggest potential anticancer activity. For instance, a derivative of the methyl ester, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, has been shown to arrest the proliferation of non-small cell lung cancer cells. Generally, substituted naphthoic acids are recognized for their cytotoxic potential against various cancer cell lines.
The proposed mechanism for the anticancer activity of related naphthoquinone compounds often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparative Cytotoxicity of Structurally Related Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | 0.57 | [1] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | HepG2 (Hepatocarcinoma) | 0.79 | [1] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | U87MG.ΔEGFR (Glioblastoma) | 0.96 | [1] |
Antimicrobial Activity
Naphthoic acid derivatives have also been investigated for their antimicrobial effects. The antibacterial activity of various naphthoic and substituted naphthoic acid complexes has been demonstrated against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity of a Structurally Related Naphthoquinone
2-methoxy-1,4-naphthoquinone (MeONQ), a compound with a similar methoxy-substituted naphthalene core, has shown significant antibacterial activity, particularly against Helicobacter pylori.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-methoxy-1,4-naphthoquinone | H. pylori (ATCC 700824) | 0.156 - 0.625 | 0.313 - 0.625 | [2] |
| 2-methoxy-1,4-naphthoquinone | H. pylori (Clinical Isolates) | 0.156 - 0.625 | 0.313 - 0.625 | [2] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a naphthoic acid derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Potential Mechanism of Action: A Conceptual Overview
Based on studies of related naphthoquinone compounds, a plausible mechanism of action for the cytotoxic effects involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.
Caption: Conceptual pathway of ROS-induced apoptosis by naphthoquinone derivatives.
Conclusion
While direct experimental evidence is lacking for a head-to-head comparison of this compound and 4-methoxy-1-naphthoic acid, the available literature on structurally similar compounds provides valuable insights into their potential biological activities. Both cytotoxicity against cancer cells and antimicrobial effects are plausible activities for this class of molecules. The ester and carboxylic acid functionalities are likely to influence the physicochemical properties, such as solubility and cell permeability, which in turn would impact their biological profiles. Further empirical studies are necessary to elucidate the specific biological activities and mechanisms of action of this compound and 4-methoxy-1-naphthoic acid to fully understand their therapeutic potential.
References
Validating the Synthesis of Methyl 4-methoxy-1-naphthoate: A Comparative Spectral Data Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for validating the successful synthesis of Methyl 4-methoxy-1-naphthoate, a key intermediate in various synthetic pathways.
This guide offers a detailed examination of the expected spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To aid in the confirmation of the target molecule, a comparative analysis with a potential regioisomeric byproduct, Methyl 1-methoxy-2-naphthoate, is presented.
Workflow for Synthesis Validation
The successful synthesis of this compound requires a systematic validation process. This involves the synthesis of the target compound, acquisition of its spectral data, and subsequent comparison with both established data for the desired product and potential byproducts.
Caption: Logical workflow for the synthesis and validation of this compound.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound and its regioisomer, Methyl 1-methoxy-2-naphthoate. The distinct differences in their spectra, arising from the different substitution patterns on the naphthalene ring, allow for unambiguous identification.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ ppm) | Methyl 1-methoxy-2-naphthoate (Reported Chemical Shift, δ ppm) [1] |
| Aromatic-H | 8.80-8.90 (d) | 8.19 (d) |
| Aromatic-H | 8.10-8.20 (d) | 7.99 (d) |
| Aromatic-H | 7.50-7.65 (m) | 7.50-7.78 (m) |
| Aromatic-H | 7.30-7.40 (d) | - |
| Aromatic-H | 6.80-6.90 (d) | - |
| -OCH₃ (ester) | 3.95 (s) | 3.90 (s) |
| -OCH₃ (ether) | 4.10 (s) | 4.05 (s) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ ppm) | Methyl 1-methoxy-2-naphthoate (Expected Chemical Shift, δ ppm) |
| C=O | ~168 | ~167 |
| Aromatic C-O | ~158 | ~155 |
| Aromatic C-COOCH₃ | ~125 | ~120 |
| Aromatic C | ~134, 131, 128, 127, 126, 125, 122, 104 | ~136, 131, 129, 128, 127, 125, 124, 114 |
| -OCH₃ (ester) | ~52 | ~52 |
| -OCH₃ (ether) | ~56 | ~56 |
Table 3: IR and Mass Spectrometry Data Comparison
| Technique | This compound (Expected Values) | Methyl 1-methoxy-2-naphthoate (Reported/Expected Values) |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1250 (C-O stretch), ~2950 (C-H stretch) | ~1720 (C=O stretch), ~1240 (C-O stretch), ~2950 (C-H stretch) |
| MS (m/z) | Expected [M]⁺: 216.0786, [M+H]⁺: 217.0865 | Reported [M+H]⁺: 217.1[1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer esterification of 4-methoxy-1-naphthoic acid.
Caption: Fischer esterification of 4-methoxy-1-naphthoic acid.
Procedure:
-
To a solution of 4-methoxy-1-naphthoic acid in excess methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Spectral Data Acquisition
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.
By carefully following these synthetic and analytical protocols and comparing the obtained spectral data with the provided reference tables, researchers can confidently validate the successful synthesis of this compound.
References
Cross-referencing "Methyl 4-methoxy-1-naphthoate" data from different analytical techniques
A Comparative Guide to the Analytical Cross-Referencing of Methyl 4-methoxy-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from structurally similar molecules to illustrate the principles of cross-referencing data from various analytical methods. This approach demonstrates how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy can be collectively used to confirm the structure and purity of a target molecule.
Data Presentation: A Comparative Look at Structurally Related Compounds
To approximate the expected spectral characteristics of this compound, we present data from the following closely related compounds:
-
4-Methoxy-1-naphthol: Shares the core 4-methoxy-naphthalene structure, differing by a hydroxyl group instead of a methyl ester.
-
Methyl 1-naphthoate: Possesses the methyl ester group on the naphthalene ring but lacks the methoxy substituent.
-
1-(4-methoxyphenyl)naphthalene: Contains the methoxy-substituted aromatic system.
This comparative data provides valuable insights into the expected spectral signatures for the functional groups and the core structure of this compound.
Table 1: ¹H NMR Spectral Data of Related Compounds
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Methoxy-1-naphthol | 7.9-8.1 | m | 2H | Ar-H |
| 7.3-7.5 | m | 3H | Ar-H | |
| 6.7 | d | 1H | Ar-H | |
| 5.4 | s | 1H | OH | |
| 3.9 | s | 3H | OCH₃ | |
| 1-(4-methoxyphenyl)naphthalene [1] | 8.03–7.96 | m | 1H | Ar-H |
| 7.92 | dd | 1H | Ar-H | |
| 7.83 | dd | 1H | Ar-H | |
| 7.60–7.37 | m | 6H | Ar-H | |
| 7.14–7.06 | m | 2H | Ar-H | |
| 3.84 | s | 3H | OCH₃ |
Table 2: ¹³C NMR Spectral Data of a Related Compound
| Compound | Chemical Shift (δ) ppm |
| 4-Methoxy-1-naphthol | 150.1, 145.9, 126.8, 126.5, 125.8, 125.1, 122.3, 121.9, 105.1, 100.9, 55.4 |
Table 3: IR Spectral Data of a Related Compound
| Compound | Frequency (cm⁻¹) | Assignment |
| 4-Methoxy-1-naphthol [2] | 3300-3500 | O-H stretch (broad) |
| 3050-3100 | Ar C-H stretch | |
| 2850-2960 | C-H stretch (methoxy) | |
| 1600-1650 | Ar C=C stretch | |
| 1250-1300 | C-O stretch (ether) |
Table 4: Mass Spectrometry Data of Related Compounds
| Compound | m/z | Interpretation |
| 4-Methoxy-1-naphthol [2] | 174 | [M]⁺ |
| 159 | [M-CH₃]⁺ | |
| 131 | [M-CH₃-CO]⁺ | |
| Methyl 1-naphthoate [3] | 186 | [M]⁺ |
| 155 | [M-OCH₃]⁺ | |
| 127 | [M-COOCH₃]⁺ |
Table 5: UV-Vis Spectral Data of a Related Compound
| Compound | λmax (nm) | Solvent |
| 4-methoxyphenol [4] | 222, 282 | Acidic mobile phase |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited, providing a framework for obtaining the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC, where it is vaporized and separated.
-
The separated components enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
A detector records the abundance of each ion.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To obtain information about the electronic transitions within the molecule, particularly the conjugated π-system.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings in the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).
-
The wavelength of maximum absorbance (λmax) is a key characteristic.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for cross-referencing data from the different analytical techniques to confirm the structure of this compound.
Caption: Workflow for structural elucidation.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Methyl 4-methoxy-1-naphthoate
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Methyl 4-methoxy-1-naphthoate is of paramount importance. This guide provides immediate and essential safety protocols, operational plans, and disposal information.
Personal Protective Equipment (PPE)
The primary defense against potential chemical exposure is the consistent and correct use of personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the chemical. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to prevent skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1] For higher-level exposures, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is available and functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
Keep the container tightly sealed when not in use.
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Characterization: Unused this compound should be treated as hazardous chemical waste.
-
Disposal Method: The material should be disposed of by a licensed chemical waste disposal company.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be followed.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
